2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid
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Overview
Description
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid is a compound that belongs to the class of beta-carbolines. These compounds are known for their diverse biological activities and potential therapeutic applications. This particular compound has garnered interest due to its potential as an estrogen receptor modulator and its implications in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of specific catalysts and solvents to facilitate the formation of the desired beta-carboline structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .
Scientific Research Applications
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It has shown promise as an estrogen receptor modulator, making it a candidate for cancer treatment.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid exerts its effects involves its interaction with molecular targets such as estrogen receptors. By binding to these receptors, it can modulate their activity, influencing various cellular pathways involved in growth and proliferation. This makes it a potential therapeutic agent for conditions like cancer .
Comparison with Similar Compounds
Similar Compounds
Tetrahydroharman: Another beta-carboline with similar structural features but different biological activities.
1-Methyl-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole: A related compound with variations in its functional groups
Uniqueness
What sets 2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole-1-propionic acid apart is its specific propionic acid moiety, which can influence its binding affinity and selectivity for estrogen receptors. This unique feature may enhance its therapeutic potential compared to other similar compounds .
Properties
CAS No. |
88661-51-2 |
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Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propanoic acid |
InChI |
InChI=1S/C14H16N2O2/c17-13(18)6-5-12-14-10(7-8-15-12)9-3-1-2-4-11(9)16-14/h1-4,12,15-16H,5-8H2,(H,17,18) |
InChI Key |
XIAYIHRUXVWWSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)CCC(=O)O |
Origin of Product |
United States |
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